molecular formula C11H14F3N3O B2385037 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1448029-05-7

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2385037
CAS No.: 1448029-05-7
M. Wt: 261.248
InChI Key: KDAIIZWFDXPGTQ-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl chain and a cyclobutanecarboxamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can be achieved through a multi-step process involving the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent coupling with the cyclobutanecarboxamide moiety. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Uniqueness

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to its specific combination of a trifluoromethylated pyrazole ring and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c12-11(13,14)9-4-6-17(16-9)7-5-15-10(18)8-2-1-3-8/h4,6,8H,1-3,5,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAIIZWFDXPGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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